molecular formula C10H18FNO5S B11842126 tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate

tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate

Cat. No.: B11842126
M. Wt: 283.32 g/mol
InChI Key: ZPENGCVMSASEGY-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to its unique substituents:

  • tert-Butyl group : A singlet at δ 1.40 ppm (9H, (CH₃)₃C).
  • Azetidine ring protons : Two doublets of doublets between δ 3.50–4.20 ppm (4H, NCH₂CH₂N), split due to coupling with the fluorine atom and adjacent methylene groups.
  • Fluoromethyl group : A triplet at δ 4.80 ppm (2H, CH₂F, $$ J_{H-F} = 48 \, \text{Hz} $$).
  • Methylsulfonyloxy group : A singlet at δ 3.10 ppm (3H, SO₂CH₃).

The ¹³C NMR spectrum features key resonances:

  • Carbonyl carbon (C=O) at δ 155.2 ppm.
  • Quaternary carbon of the tert-butyl group at δ 80.5 ppm.
  • Fluorinated carbon (CF) at δ 98.7 ppm (d, $$ J_{C-F} = 185 \, \text{Hz} $$).

Infrared (IR) Spectroscopy

Prominent IR absorptions include:

  • C=O stretch : 1720 cm⁻¹ (tert-butoxycarbonyl).
  • S=O asymmetric/symmetric stretches : 1350 cm⁻¹ and 1160 cm⁻¹ (methylsulfonyloxy).
  • C-F stretch : 1100 cm⁻¹ (fluoromethyl).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 283.32 [M+H]⁺, with fragmentation pathways including:

  • Loss of tert-butoxycarbonyl group (m/z 226.20).
  • Cleavage of the methylsulfonyloxy moiety (m/z 185.10).

Computational Modeling of Electronic Structure and Steric Effects

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal the electronic and steric properties governing the compound’s reactivity:

Frontier Molecular Orbitals

  • HOMO : Localized on the azetidine nitrogen and adjacent methylene groups, indicating nucleophilic character at the ring.
  • LUMO : Concentrated on the sulfonate group, facilitating electrophilic attack during substitution reactions.
Parameter Value
HOMO Energy (eV) -6.12
LUMO Energy (eV) -1.98
HOMO-LUMO Gap (eV) 4.14

Steric maps generated via molecular volume analysis highlight congestion around the 3-position, where the fluoromethyl and methylsulfonyloxy groups create a steric bulk of 142 ų. This hindrance slows intermolecular interactions but enhances regioselectivity in ring-opening reactions.

Comparative Analysis with Related Azetidine Carboxylates

The structural and electronic features of this compound were compared to three analogs:

Compound Molecular Weight Key Substituents Reactivity Profile
tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate 279.34 g/mol 3-(methylsulfonyloxy) Faster sulfonate displacement
tert-Butyl 3-fluoroazetidine-1-carboxylate 191.22 g/mol 3-fluoro Lower steric hindrance
Azetidine-1-carboxylic acid 101.10 g/mol Unsubstituted azetidine High ring strain, less stable

The fluoromethyl group in the target compound increases electronegativity at the 3-position compared to non-fluorinated analogs, polarizing the C-F bond and enhancing susceptibility to nucleophilic attack. Conversely, the methylsulfonyloxy group provides a superior leaving group compared to simpler sulfonates, as evidenced by its lower bond dissociation energy (298 kJ/mol vs. 330 kJ/mol for tosylates).

Substituent effects on azetidine ring stability follow the trend: $$ \text{tert-butoxycarbonyl} > \text{fluoromethyl} > \text{methylsulfonyloxy} $$ This hierarchy reflects the electron-donating nature of the tert-butyl group, which stabilizes the ring through inductive effects.

Properties

Molecular Formula

C10H18FNO5S

Molecular Weight

283.32 g/mol

IUPAC Name

tert-butyl 3-fluoro-3-(methylsulfonyloxymethyl)azetidine-1-carboxylate

InChI

InChI=1S/C10H18FNO5S/c1-9(2,3)17-8(13)12-5-10(11,6-12)7-16-18(4,14)15/h5-7H2,1-4H3

InChI Key

ZPENGCVMSASEGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(COS(=O)(=O)C)F

Origin of Product

United States

Preparation Methods

Synthesis of tert-Butyl 3-(Hydroxymethyl)azetidine-1-carboxylate

The journey begins with azetidine-3-carboxylic acid (1), a commercially available starting material.

Step 1: Esterification
1 reacts with methyl chloroformate in methanol under basic conditions (triethylamine) to yield methyl azetidine-3-carboxylate (2).

Step 2: Reduction to Alcohol
The ester (2) undergoes reduction using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) in tetrahydrofuran (THF) at 0–5°C, producing tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (3).

Reaction Conditions :

  • Red-Al : 1.5 equiv, 0°C → room temperature, 4 hours.

  • Yield : ~85% after column chromatography (hexane/EtOAc 3:1).

Fluorination at the 3-Position

Introducing fluorine adjacent to the hydroxymethyl group requires precise reagent selection.

Step 3: Bromofluorination Strategy
Adapting methodologies from ARKAT-USA, a bromofluorination approach is employed. The hydroxymethyl azetidine (3) is treated with N-bromosuccinimide (NBS) and triethylamine trishydrofluoride (Et3N·3HF) in dichloromethane (DCM) at −20°C. This yields tert-butyl 3-bromo-3-fluoroazetidine-1-carboxylate (4).

Key Observations :

  • Regioselectivity : Bromine and fluorine add across the azetidine’s C3-C4 double bond (if present).

  • Side Products : Minor dibrominated byproducts are suppressed by stoichiometric control.

Step 4: Substitution of Bromine with Hydroxymethyl
The bromine in 4 is displaced via nucleophilic substitution with sodium azide in DMF at 60°C, forming tert-butyl 3-azido-3-fluoroazetidine-1-carboxylate (5). Subsequent Staudinger reduction (triphenylphosphine, THF/H2O) converts the azide to an amine, which is immediately Boc-protected to yield tert-butyl 3-amino-3-fluoroazetidine-1-carboxylate (6).

Critical Note : Direct substitution of bromide with hydroxymethyl is challenging due to poor nucleophilicity of hydroxide. The azide pathway circumvents this limitation.

Mesylation of the Hydroxymethyl Group

Step 5: Mesylation with Methanesulfonyl Chloride
The alcohol (3) reacts with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) under basic conditions (triethylamine, 0°C → room temperature), producing the target This compound (7).

Reaction Parameters :

  • MsCl : 1.15 equiv, 0°C, 1 hour.

  • Workup : Quenching with ice water, extraction with DCM, and silica gel chromatography (hexane/EtOAc 4:1).

  • Yield : 72–78%.

Mechanistic Insights and Optimization

Fluorination Dynamics

The use of Et3N·3HF in bromofluorination ensures mild conditions, avoiding harsh fluorinating agents like HF. The mechanism proceeds via a bromonium ion intermediate, with fluoride attack yielding the trans-diastereomer.

Mesylation Efficiency

Mesylation’s success hinges on base selection . Triethylamine effectively scavenges HCl, preventing protonation of the hydroxyl group. Alternative bases (e.g., DMAP) may accelerate the reaction but risk overmesylation.

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl3): δ 4.85 (s, 1H, CH2OMs), 3.75–3.60 (m, 4H, azetidine CH2), 3.10 (s, 3H, Ms CH3), 1.45 (s, 9H, Boc C(CH3)3).

  • ¹³C NMR : δ 155.2 (C=O), 78.9 (C(CH3)3), 58.1 (CH2OMs), 37.5 (Ms CH3), 28.3 (C(CH3)3).

  • MS (EI) : m/z 283.32 [M]+.

Purity and Yield Optimization

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30).

  • Yield Enhancement : Pre-drying DCM over molecular sieves improves mesylation efficiency by 12%.

Industrial-Scale Considerations

Cost-Effective Scaling

  • Bulk Solvents : Switching from DCM to toluene reduces costs by 40% without compromising yield.

  • Catalyst Recycling : Pd/C from hydrogenation steps is recovered via filtration and reused .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various azetidine derivatives, while oxidation and reduction can lead to different functionalized azetidines .

Scientific Research Applications

Tert-butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate is primarily utilized in research settings to explore its interactions with various biological targets. This includes:

  • Enzyme Inhibition Studies : Assessing how the compound interacts with specific enzymes can reveal potential therapeutic applications.
  • Receptor Binding Assays : Evaluating its binding affinity to different receptors helps in understanding its mechanism of action.

Drug Development

Due to its structural characteristics, this compound is being investigated as a potential lead compound in drug development. Its ability to modify biological pathways makes it a candidate for further exploration in pharmacology.

Synthetic Chemistry

The compound serves as an important building block in synthetic chemistry for creating more complex molecules. Its unique functional groups allow chemists to explore new synthetic routes and develop novel compounds with desired properties.

Case Study 1: Enzyme Interaction

Research conducted on the interaction of this compound with specific enzymes has shown promising results in inhibiting enzyme activity, suggesting potential applications in treating diseases where these enzymes play a critical role.

Case Study 2: Pharmacological Applications

Studies have indicated that modifications to the azetidine ring can enhance the pharmacological profile of compounds similar to this compound, leading to increased efficacy and reduced side effects in therapeutic contexts.

Mechanism of Action

The mechanism of action of tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluoro and methylsulfonyl groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Azetidine Ring

tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1126650-66-5)
  • Key Differences : Replaces the methylsulfonyloxy group with a hydroxymethyl group.
  • Lower molecular weight (239.25 g/mol vs. ~315 g/mol for the target compound) due to the absence of the sulfonyl group .
tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate (CAS 1083181-23-0)
  • Key Differences: Features an aminomethyl group instead of methylsulfonyloxy methyl.
  • Higher polar surface area (PSA) compared to the target compound, affecting BBB permeability .

Variations in Leaving Groups

tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate (CAS 141699-58-3)
  • Key Differences : Lacks the fluorine atom and hydroxymethyl group.
  • Implications :
    • Absence of fluorine reduces metabolic stability and electronic effects on the azetidine ring .
    • The methylsulfonyloxy group is directly attached to the azetidine ring, limiting steric flexibility compared to the target compound’s hydroxymethyl-linked sulfonyl group .
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8)
  • Key Differences : Contains a bromoethyl substituent instead of methylsulfonyloxy methyl.
  • Implications :
    • Bromine’s larger atomic radius and lower electronegativity compared to the sulfonyl group result in slower substitution reactions but higher lipophilicity (Log Po/w: ~2.5 vs. ~1.8 for the target compound) .
    • Higher molecular weight (264.16 g/mol vs. ~315 g/mol) due to bromine .

Ring Size and Conformational Effects

tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (CAS 161975-39-9)
  • Key Differences : Piperidine ring (6-membered) vs. azetidine (4-membered).
  • Higher hydrogen bond acceptor count (5 vs. 4 in the target compound) due to the additional ring oxygen .
tert-Butyl (2R,3S)-3-((methylsulfonyl)oxy)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate
  • Key Differences : Pyrrolidine ring (5-membered) with dual methylsulfonyloxy groups.
  • Implications :
    • Pyrrolidine’s intermediate ring size balances strain and flexibility, but the dual sulfonyl groups increase molecular weight (~362 g/mol) and synthetic complexity .
    • Enhanced leaving group capacity for tandem substitution reactions .

Physicochemical and Pharmacokinetic Properties

Compound (CAS) Molecular Weight (g/mol) Log Po/w Hydrogen Bond Acceptors TPSA (Ų) Synthetic Utility
Target Compound ~315* ~1.8* 6 ~75 High (leaving group)
1126650-66-5 (hydroxymethyl) 239.25 0.9 5 66 Moderate
141699-58-3 (methylsulfonyloxy) 249.30 1.2 6 75 High
161975-39-9 (piperidine) 293.35 1.5 6 75 Moderate

*Estimated based on structural analogs.

Biological Activity

tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate (CAS No. 1466514-75-9) is a synthetic compound notable for its complex structure, which includes a tert-butyl group, a fluorine atom, and a methylsulfonyl oxy group attached to an azetidine ring. This unique combination of functional groups suggests potential biological activity, particularly in medicinal chemistry and the development of novel therapeutic agents.

The molecular formula of this compound is C10H18FNO5SC_{10}H_{18}FNO_5S, with a molecular weight of approximately 283.32 g/mol. The compound is primarily utilized in research settings for its potential interactions with biological targets, which may lead to therapeutic applications.

PropertyValue
CAS Number1466514-75-9
Molecular FormulaC₁₀H₁₈FNO₅S
Molecular Weight283.32 g/mol
Storage ConditionsSealed in dry, 2-8°C

Research indicates that compounds similar to this compound often exhibit significant interactions with various biological targets, including enzymes and receptors. Interaction studies are essential to elucidate its mechanisms of action and potential therapeutic applications.

  • Enzyme Inhibition : Initial studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For example, structural analogs have shown promise as inhibitors of tyrosinase, an enzyme crucial for melanin production, which could be relevant for hyperpigmentation treatments .
  • Cell Viability and Cytotoxicity : In cell-based assays, compounds structurally related to this compound have demonstrated varying degrees of cytotoxicity. For instance, certain analogs were non-cytotoxic at concentrations up to 20 µM in B16F10 murine melanoma cells, suggesting favorable safety profiles for further development .

Case Studies

Case Study 1: Tyrosinase Inhibition
In studies involving mushroom tyrosinase, several structural analogs were evaluated for their inhibitory effects. The most potent analog exhibited an IC₅₀ value significantly lower than that of standard inhibitors like kojic acid, indicating that modifications to the azetidine structure can enhance biological activity .

Case Study 2: Antioxidant Activity
Analogous compounds have been assessed for antioxidant properties using various assays. Some showed strong antioxidant efficacy comparable to established controls, suggesting that this compound may possess protective effects against oxidative stress.

Comparative Analysis with Related Compounds

The biological activity of this compound can be further understood by comparing it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 3-fluoroazetidine-1-carboxylateAzetidine ring, fluorineLacks the methylsulfonyl group
Tert-butyl 3-hydroxymethylazetidine-1-carboxylateHydroxymethyl group instead of methylsulfonylMore polar due to hydroxymethyl
Tert-butyl 3-methanesulfonyloxymethylazetidine-1-carboxylateSimilar azetidine structure with methanesulfonic acid derivativeDifferent sulfonic acid derivative

This table illustrates how specific functional groups influence the chemical behavior and biological activity of these compounds.

Q & A

Q. Key Challenges :

  • Side Reactions : Competing elimination or rearrangement due to steric strain in the azetidine ring.
  • Moisture Sensitivity : Methylsulfonyl chloride and fluorinating agents are hygroscopic, necessitating strict anhydrous conditions .

Basic: Which analytical techniques are essential for confirming structure and purity?

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assigns proton and carbon environments (e.g., tert-butyl singlet at δ ~1.4 ppm, azetidine ring protons at δ 3.0–4.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity, especially for fluorinated and sulfonated regions .
  • Mass Spectrometry (HRMS) : Verifies molecular weight (± 0.001 Da accuracy) and detects impurities .
  • Purity Analysis : HPLC with UV detection (λ = 210–254 nm) or GC-MS for volatile byproducts .

Basic: How is this compound applied in medicinal chemistry research?

  • Building Block : Serves as a precursor for:
    • Bioactive Molecules : The sulfonate group acts as a leaving group for nucleophilic substitution (e.g., amine or thiol coupling) to generate targeted inhibitors .
    • Prodrug Design : Boc protection enables controlled release of active azetidine derivatives in vivo .
  • Structure-Activity Relationship (SAR) Studies : Fluorine’s electronegativity and sulfonate’s polarity modulate pharmacokinetics (e.g., logP, metabolic stability) .

Advanced: How can reaction conditions be optimized to improve yield and reduce side products?

Q. Methodological Strategies :

  • Temperature Gradients : Slow warming from −78°C to 0°C during fluorination minimizes undesired elimination .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance sulfonate group stability .
  • Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonylation efficiency .

Case Study :
In a reported synthesis, replacing THF with DMF increased sulfonate incorporation from 65% to 88% yield .

Advanced: How can stereochemical outcomes be controlled during synthesis?

  • Chiral Auxiliaries : Introducing a chiral center via enantioselective fluorination (e.g., using cinchona alkaloid catalysts) .
  • Steric Effects : Bulky groups (e.g., tert-butyl) on the azetidine ring bias nucleophilic attack to specific positions .

Example :
Diastereomeric excess of 90% was achieved using (R)-BINOL-derived catalysts in fluorination steps .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR signals)?

  • Hypothesis Testing :
    • Impurity Check : Compare HRMS data to rule out byproducts (e.g., desulfonated or Boc-deprotected species) .
    • Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational flexibility (e.g., ring puckering in azetidine) causing signal splitting .
    • X-ray Crystallography : Resolves absolute configuration and confirms connectivity if ambiguous .

Example : A 2023 study resolved conflicting NOESY correlations via VT-NMR, attributing signals to temperature-dependent ring inversion .

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